molecular formula C20H24N2 B287926 2,3-Bis(2,6-dimethylphenylimino)butane

2,3-Bis(2,6-dimethylphenylimino)butane

Cat. No.: B287926
M. Wt: 292.4 g/mol
InChI Key: XFRDTZDCMXJTNJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the groundbreaking research conducted by Brookhart and co-workers in the 1990s, who introduced nickel(II) and palladium(II) complexes with nitrogen,nitrogen-bidentate α-diimine ligands. This revolutionary work established the foundation for late-transition-metal-based olefin polymerization catalysts that could produce branched polyethylene from ethylene alone. The discovery marked a significant departure from traditional early-transition-metal catalysts, opening new avenues for polymer synthesis and catalytic processes.

The synthesis methodology for α-diimine ligands, including this compound, typically involves condensation reactions between substituted anilines and α-diketones. Specifically, the formation of this compound proceeds through the reaction of 2,6-dimethylaniline with butane-2,3-dione under acidic conditions. This synthetic approach has been extensively documented and refined over the years, with various research groups contributing to optimization of reaction conditions and purification methods.

The structural characterization of related compounds has been thoroughly investigated through crystallographic studies, revealing critical insights into molecular geometry and conformational preferences. These studies have demonstrated that the molecules typically adopt specific conformations with the carbon-nitrogen double bonds exhibiting E configurations, and the aromatic rings positioned at characteristic dihedral angles relative to the central diazabutadiene plane.

Significance in Organometallic Chemistry

The significance of this compound in organometallic chemistry extends far beyond its role as a simple ligand. This compound represents a paradigm shift in how chemists approach metal-ligand interactions and catalytic design. The α-diimine framework provides a unique electronic environment that can stabilize multiple oxidation states of metal centers while maintaining sufficient reactivity for catalytic transformations.

The electronic properties of α-diimine ligands make them particularly attractive for late-transition-metal chemistry. These ligands can act as both σ-donors through their nitrogen lone pairs and π-acceptors through their extended conjugated system. This dual nature allows for fine-tuning of metal center electronics, which is crucial for controlling catalytic activity and selectivity in various transformations.

Research has demonstrated that α-diimine ligands bearing different substituent patterns can dramatically influence the behavior of their corresponding metal complexes. The 2,6-dimethyl substitution pattern in particular provides an optimal balance between steric protection of the metal center and maintenance of sufficient accessibility for substrate coordination and activation. This delicate balance is essential for achieving high catalytic performance in demanding reaction conditions.

The versatility of α-diimine ligands extends to their ability to support a wide range of metal oxidation states and coordination geometries. Studies have shown that these ligands can stabilize both traditional coordination complexes and more unusual structures, including those involving metal-metal interactions and bridging arrangements. This flexibility has made them invaluable tools for exploring new frontiers in organometallic chemistry and developing novel catalytic systems.

Classification as an α-Diimine Ligand

This compound belongs to the class of α-diimine ligands, which are characterized by their 1,4-diazabutadiene backbone structure. The α-diimine designation refers to the presence of two imine functional groups (carbon-nitrogen double bonds) separated by a two-carbon chain, creating a conjugated π-system that extends across the entire ligand framework.

The molecular structure of α-diimine ligands typically features a planar or near-planar central diazabutadiene unit with aromatic substituents attached to the nitrogen atoms. In the case of this compound, the 2,6-dimethylphenyl groups provide both electronic and steric influences that significantly impact the ligand's coordination behavior and the properties of its metal complexes.

Crystallographic studies of related α-diimine compounds have revealed important structural features that govern their chemical behavior. The carbon-nitrogen double bonds consistently adopt E configurations, maximizing conjugation within the diazabutadiene system. The dihedral angles between the aromatic rings and the central diazabutadiene plane vary depending on substituent patterns, with values typically ranging from approximately 50 to 90 degrees.

The classification of these compounds as chelating ligands is particularly important for understanding their coordination chemistry. The two nitrogen donor atoms are ideally positioned to form stable five-membered chelate rings with metal centers, resulting in thermodynamically favored complexes with enhanced kinetic stability compared to analogous monodentate ligand systems.

Importance in Catalytic Systems

The importance of this compound in catalytic systems cannot be overstated, as it represents a cornerstone in the development of highly active and selective late-transition-metal catalysts. The compound's ability to form stable complexes with various metal centers while maintaining sufficient electronic flexibility for catalytic transformations has made it indispensable in numerous industrial and research applications.

In olefin polymerization catalysis, α-diimine ligands have revolutionized the field by enabling the production of polyolefins with unprecedented microstructures and properties. The chain-walking capability of α-diimine metal complexes allows for the formation of highly branched polyethylene from ethylene alone, a process that was previously impossible with traditional catalyst systems. This unique mechanism involves β-hydride elimination and reinsertion processes that result in the migration of the metal center along the growing polymer chain, creating branch points at regular intervals.

The catalytic applications extend beyond polymerization to include various organic transformations such as coupling reactions, oxidations, and other synthetic processes. Research has demonstrated that ruthenium complexes bearing α-diimine ligands show efficient catalytic activity toward carbon-nitrogen and carbon-carbon coupling reactions involving alcohols, including nitrogen-alkylation of aromatic amines, α-alkylation of ketones, and β-alkylation of alcohols.

Recent developments have focused on enhancing the performance of α-diimine catalysts through ligand modifications and novel activation strategies. Studies have shown that incorporating specific functional groups into the ligand framework can improve catalyst immobilization, thermal stability, and substrate scope. For instance, the introduction of hydroxyl substituents has enabled the development of catalysts that can be covalently immobilized on solid supports, facilitating catalyst recovery and reuse.

Catalytic Application Metal Center Key Performance Metrics Reference
Ethylene Polymerization Nickel(II) High molecular weight polyethylene production
Olefin Copolymerization Palladium(II) Enhanced polar group tolerance
Alcohol Coupling Reactions Ruthenium(II) Efficient carbon-nitrogen and carbon-carbon bond formation
Immobilized Catalysis Nickel(II) Improved thermal stability and recyclability

The continued development of α-diimine catalytic systems represents an active area of research with significant potential for industrial applications. The ability to fine-tune catalyst properties through ligand modification, combined with the inherent versatility of the α-diimine framework, ensures that these systems will remain at the forefront of catalytic chemistry for years to come.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

2-N,3-N-bis(2,6-dimethylphenyl)butane-2,3-diimine

InChI

InChI=1S/C20H24N2/c1-13-9-7-10-14(2)19(13)21-17(5)18(6)22-20-15(3)11-8-12-16(20)4/h7-12H,1-6H3

InChI Key

XFRDTZDCMXJTNJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N=C(C)C(=NC2=C(C=CC=C2C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C(=NC2=C(C=CC=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Limitations of Available Evidence

The provided materials lack direct data on this compound, necessitating extrapolation from structurally related compounds. Critical parameters like solubility, catalytic performance, and electronic spectra remain unaddressed. For a comprehensive comparison, additional studies involving X-ray crystallography (e.g., using SHELX programs ) and catalytic trials are recommended.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,3-Bis(2,6-dimethylphenylimino)butane?

  • Synthesis : The compound is typically synthesized via condensation reactions between substituted anilines and diketones under inert atmospheres. For example, reacting 2,6-dimethylaniline with 2,3-butanedione in a solvent like ethanol or toluene, often with acid catalysis.
  • Characterization : Use spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) to confirm the imine bond formation and ligand geometry. Single-crystal X-ray diffraction (employing SHELX software for refinement ) is critical for resolving steric effects from the 2,6-dimethylphenyl groups. Challenges include isolating pure crystals due to steric hindrance and air sensitivity.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Handling : Use impermeable gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust.
  • Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation. While no acute toxicity is reported for analogous compounds, treat it as a potential irritant based on structurally similar imines .

Q. Which analytical techniques are most effective for studying the stability of this compound under varying conditions?

  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess decomposition temperatures (melting point: 104–106°C for analogs ).
  • Chemical Stability : Monitor ligand degradation in polar solvents (e.g., DMSO) via UV-Vis spectroscopy or HPLC.

Advanced Research Questions

Q. How does this compound act as a catalyst in ethylene polymerization, and what experimental parameters influence its performance?

  • Catalytic Role : When coordinated to nickel and activated by MAO/ZnEt2_2, it forms active sites that polymerize ethylene into polyethylene with controlled branching and molecular weight .
  • Key Parameters :

  • Co-catalyst ratio : MAO:Ni ratios >100 enhance activity but may alter polymer crystallinity.

  • Temperature : Higher temperatures (e.g., 60°C vs. 25°C) increase chain transfer rates, reducing polymer molecular weight.

  • Pressure : Ethylene pressure (5–20 bar) directly correlates with polymerization rate.

    Table 1 : Effect of Catalyst Sites on Polyethylene Microstructure

    Active Site TypeBranching (per 1000 C atoms)Molecular Weight (kDa)
    Site A (open)15–2080–120
    Site B (closed)5–10150–200

Q. How can researchers design experiments to probe active-site selectivity in nickel complexes of this ligand?

  • Methodology :

Kinetic Studies : Monitor ethylene consumption rates via in-situ FTIR or gas chromatography to identify dominant pathways (chain propagation vs. termination).

Ligand Modification : Introduce isotopic labels (e.g., 13^{13}C in the imine backbone) to track ligand participation in catalytic cycles.

Spectroscopic Probes : Use X-ray absorption spectroscopy (XAS) to analyze Ni coordination geometry during catalysis.

Q. How should contradictory data on catalytic activity (e.g., varying polymer yields under similar conditions) be analyzed?

  • Root Causes :

  • Impurity Effects : Trace moisture or oxygen can deactivate catalysts. Use Karl Fischer titration to quantify water in solvents.
  • Site Heterogeneity : Multiple active sites may coexist. Employ stopped-flow techniques to isolate individual site contributions.
    • Resolution : Statistical tools like multivariate analysis (e.g., PCA) can disentangle experimental variables. Replicate trials under rigorously controlled atmospheres are critical.

Q. What structural features of the ligand influence its electronic and steric properties in catalytic systems?

  • Steric Effects : The 2,6-dimethylphenyl groups create a bulky, C2_2-symmetric environment, favoring selective ethylene insertion.
  • Electronic Tuning : Electron-withdrawing/-donating substituents on the phenyl rings alter Ni center electrophilicity. For example, replacing methyl with methoxy groups increases electron density, slowing chain propagation.
  • Validation : Compare turnover frequencies (TOFs) and polymer branching in ligand analogs using combinatorial screening.

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